An In-depth Technical Guide to 1-Butyl-1H-imidazole-2-carbaldehyde: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 1-Butyl-1H-imidazole-2-carbaldehyde: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazole Scaffold
First synthesized in 1858, the imidazole ring is a cornerstone of medicinal chemistry.[1] This five-membered aromatic heterocycle, containing two nitrogen atoms, is a privileged structure found in numerous biologically active compounds, including the essential amino acid histidine. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its coordinative capabilities with metal ions make it a versatile scaffold in drug design.[1] Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, and antiviral properties.
This guide focuses on a specific, yet highly versatile derivative: 1-Butyl-1H-imidazole-2-carbaldehyde . This molecule combines the foundational imidazole core with two key functional groups that unlock a vast potential for synthetic diversification. The N1-butyl group enhances lipophilicity, a critical parameter for modulating pharmacokinetic properties, while the C2-aldehyde (formyl) group serves as a reactive handle for constructing more complex molecular architectures. While a specific CAS (Chemical Abstracts Service) number for this precise isomer is not prominently listed in major databases, this guide will provide a comprehensive overview of its synthesis, predicted properties, and chemical reactivity, drawing upon established principles and data from closely related analogues.
Physicochemical and Safety Profile
The introduction of the n-butyl group at the N1 position and the formyl group at the C2 position dictates the molecule's physical properties and chemical behavior.
Predicted Physicochemical Data
A summary of the calculated and predicted physicochemical properties for 1-Butyl-1H-imidazole-2-carbaldehyde is presented below. These values are extrapolated from known data for 1-butylimidazole[2][3] and imidazole-2-carbaldehyde.[4][5]
| Property | Value | Source |
| CAS Number | Not assigned | - |
| Molecular Formula | C₈H₁₂N₂O | Calculated |
| Molecular Weight | 152.19 g/mol | Calculated |
| Appearance | Predicted to be a colorless to yellow liquid or low-melting solid | Extrapolated |
| Boiling Point | > 200 °C (Predicted) | Extrapolated from[2] |
| LogP (Octanol/Water) | ~1.5 (Predicted) | Extrapolated |
| Solubility | Soluble in organic solvents like methanol, chloroform; limited solubility in water. | Extrapolated from[3] |
Safety and Handling
As with any active chemical reagent, proper handling of 1-Butyl-1H-imidazole-2-carbaldehyde is paramount. While a specific Safety Data Sheet (SDS) is unavailable, the hazard profile can be inferred from related compounds like 1-butylimidazole and imidazole-2-carbaldehyde.[6][7][8]
-
Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and serious eye irritation/damage.[7][8]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a cool, dry place, tightly sealed, and preferably under an inert atmosphere as imidazole aldehydes can be sensitive to air.[7]
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.[9]
-
Synthesis and Mechanistic Insights
The synthesis of 1-Butyl-1H-imidazole-2-carbaldehyde can be logically approached in a two-step sequence: N-alkylation of the imidazole ring, followed by regioselective formylation at the C2 position.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 1-Butyl-1H-imidazole-2-carbaldehyde.
Detailed Experimental Protocol
Part 1: Synthesis of 1-Butylimidazole
-
Rationale: The first step involves the nucleophilic substitution reaction where the imidazole anion attacks the primary alkyl halide. A strong base is used to deprotonate the imidazole, generating the more nucleophilic imidazolate anion. Tetrahydrofuran (THF) or Dimethylformamide (DMF) are suitable polar aprotic solvents.[10][11]
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar), add imidazole (1.0 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add 1-bromobutane (1.05 eq.) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction cautiously with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 1-butylimidazole as a colorless oil.[3]
-
Part 2: Formylation of 1-Butylimidazole
-
Rationale: The C2 proton of the imidazole ring is the most acidic and can be selectively abstracted by a strong organolithium base. The resulting 2-lithio-1-butylimidazole is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. A final aqueous workup hydrolyzes the intermediate to yield the desired aldehyde.[12]
-
Procedure:
-
Dissolve 1-butylimidazole (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (n-BuLi, 1.05 eq. in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 eq.) dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product via column chromatography on silica gel.
-
Chemical Reactivity and Synthetic Utility
The aldehyde at the C2 position is the primary locus of reactivity, making this compound a valuable building block for synthesizing more complex, biologically relevant molecules. The electronic nature of the imidazole ring influences the reactivity of this formyl group.[13]
Key Reaction Pathways
Caption: Key synthetic transformations of 1-Butyl-1H-imidazole-2-carbaldehyde.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like hydrogen peroxide or silver oxide.[14] This carboxylic acid derivative is a valuable precursor for amides and esters.
-
Reductive Amination: This is one of the most powerful reactions for this scaffold. Condensation with a primary or secondary amine forms an intermediate imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to yield a substituted aminomethyl imidazole. This is a cornerstone reaction for building libraries of drug-like molecules.
-
Wittig Reaction and Related Olefinations: Reaction with phosphonium ylides (Wittig reaction) or other olefination reagents (e.g., Horner-Wadsworth-Emmons) provides a route to 2-alkenyl imidazole derivatives, introducing carbon-carbon double bonds.[14]
-
Condensation Reactions: The aldehyde can participate in aldol or Knoevenagel condensations with active methylene compounds, further extending the carbon skeleton.
Applications in Drug Discovery and Materials Science
The true value of 1-Butyl-1H-imidazole-2-carbaldehyde lies in its role as a versatile intermediate. The imidazole core is a key pharmacophore in many FDA-approved drugs.
-
Anticancer Agents: Many imidazole-containing compounds function by inhibiting kinases or binding to DNA, making them potent anticancer agents.
-
Antiviral and Antifungal Drugs: The imidazole scaffold is central to many antifungal (e.g., miconazole) and antiviral therapies.
-
Ionic Liquids: 1-Butylimidazole itself is a primary precursor for a wide range of imidazolium-based ionic liquids.[15] These "green solvents" have applications in catalysis, electrochemistry, and biomass processing.[15] The aldehyde functionality on this derivative could be used to create task-specific ionic liquids with reactive capabilities.
By using the synthetic pathways described above, researchers can rapidly generate a diverse library of novel imidazole derivatives from 1-Butyl-1H-imidazole-2-carbaldehyde for screening in various biological assays. The N-butyl group provides a lipophilic anchor, which can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.
Conclusion
1-Butyl-1H-imidazole-2-carbaldehyde represents a strategically important, though not commonly cataloged, chemical building block. Its logical and feasible synthesis provides access to a molecule primed for diversification. The presence of the reactive C2-aldehyde on an N-butylated imidazole core offers a powerful platform for medicinal chemists and materials scientists to develop novel compounds with tailored properties for a wide array of applications, from next-generation therapeutics to advanced functional materials.
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